N-Nitrosoindole-3-lactic acid
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Overview
Description
N-Nitrosoindole-3-lactic acid (NILA) is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. NILA is a nitrosated derivative of indole-3-lactic acid, which is a natural metabolite found in human urine and feces. The synthesis of NILA involves the reaction of indole-3-lactic acid with nitrous acid, resulting in the formation of a nitroso group at the N-1 position of the indole ring.
Mechanism Of Action
The mechanism of action of N-Nitrosoindole-3-lactic acid is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of various signaling pathways. Studies have shown that N-Nitrosoindole-3-lactic acid induces the production of ROS, which can lead to DNA damage and apoptosis in cancer cells. In addition, N-Nitrosoindole-3-lactic acid has been shown to activate the JNK and p38 MAPK signaling pathways, which are involved in cell cycle regulation and apoptosis.
Biochemical And Physiological Effects
N-Nitrosoindole-3-lactic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In addition, N-Nitrosoindole-3-lactic acid has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer activity.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-Nitrosoindole-3-lactic acid is its ease of synthesis and availability. N-Nitrosoindole-3-lactic acid can be synthesized under mild conditions and in high yield, making it a readily available compound for scientific research. However, one of the limitations of N-Nitrosoindole-3-lactic acid is its instability, which can pose challenges for its storage and handling in lab experiments.
Future Directions
There are several future directions for the research on N-Nitrosoindole-3-lactic acid. One direction is to further investigate its anti-cancer activity and potential applications in cancer therapy. Another direction is to explore its potential applications in other fields, such as neuroprotection and cardiovascular disease. Additionally, further studies are needed to understand the mechanism of action of N-Nitrosoindole-3-lactic acid and its effects on various signaling pathways.
Synthesis Methods
The synthesis of N-Nitrosoindole-3-lactic acid can be achieved through various methods, including the reaction of indole-3-lactic acid with nitrous acid in the presence of a suitable catalyst. The reaction can be carried out under mild conditions, and the yield of N-Nitrosoindole-3-lactic acid can be optimized by varying the reaction parameters such as temperature, pH, and reaction time.
Scientific Research Applications
N-Nitrosoindole-3-lactic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-Nitrosoindole-3-lactic acid is in the field of cancer research. Studies have shown that N-Nitrosoindole-3-lactic acid exhibits potent anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, N-Nitrosoindole-3-lactic acid has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxic side effects.
properties
CAS RN |
117333-21-8 |
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Product Name |
N-Nitrosoindole-3-lactic acid |
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-hydroxy-3-(1-nitrosoindol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c14-10(11(15)16)5-7-6-13(12-17)9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,15,16) |
InChI Key |
BSAHBIFSJDNPFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CC(C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2N=O)CC(C(=O)O)O |
synonyms |
2-HYDROXY-(1-N-NITROSOINDOLE)PROPIONICACID |
Origin of Product |
United States |
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